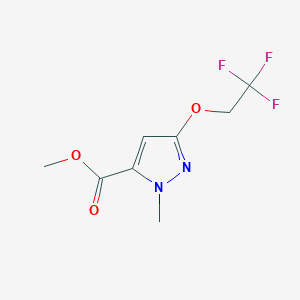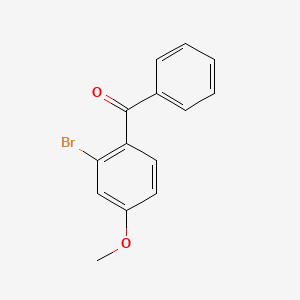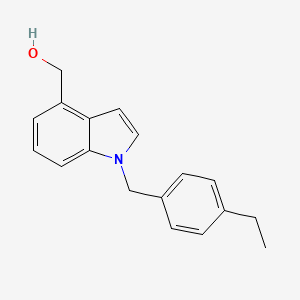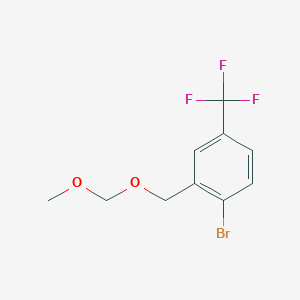
4-chloro-2-trimethylsilylethoxypyrimidine
描述
4-chloro-2-trimethylsilylethoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a 2-trimethylsilanyl-ethoxy group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-trimethylsilylethoxypyrimidine typically involves the reaction of 4-chloropyrimidine with 2-(trimethylsilanyl)ethanol under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
4-chloro-2-trimethylsilylethoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The trimethylsilanyl-ethoxy group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
科学研究应用
4-chloro-2-trimethylsilylethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition or receptor binding.
作用机制
The mechanism of action of 4-chloro-2-trimethylsilylethoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyridine
- 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrrole
- 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrazine
Uniqueness
4-chloro-2-trimethylsilylethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chloro group and a trimethylsilanyl-ethoxy group on a pyrimidine ring makes it particularly versatile for various synthetic and research applications.
属性
分子式 |
C9H15ClN2OSi |
|---|---|
分子量 |
230.76 g/mol |
IUPAC 名称 |
2-(4-chloropyrimidin-2-yl)oxyethyl-trimethylsilane |
InChI |
InChI=1S/C9H15ClN2OSi/c1-14(2,3)7-6-13-9-11-5-4-8(10)12-9/h4-5H,6-7H2,1-3H3 |
InChI 键 |
UNLUZDFCTYYUFH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOC1=NC=CC(=N1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide](/img/structure/B8404354.png)


![1-[(3-Chloro-4-methoxyphenyl)aminosulfonyl]-2,3,4-trifluorobenzene](/img/structure/B8404382.png)
![5,5'-Dibromo-[2,2']-bithiophenyl-4,4'-dicarboxylic acid bis-(2-butyl-octyl) ester](/img/structure/B8404384.png)
![[3-(3-Methoxypropyl)phenyl]methanol](/img/structure/B8404387.png)
![4-Thiazolemethanol, 2-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8404397.png)


![Tert-butyl {2-[3-(benzyloxy)phenyl]ethyl}carbamate](/img/structure/B8404420.png)
![ethyl 4-{[2-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-5-(4-methylpiperazin-1-yl)phenyl]amino}piperidine-1-carboxylate](/img/structure/B8404421.png)

